6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine
Description
Properties
Molecular Formula |
C9H11BrN4 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-3-propan-2-ylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C9H11BrN4/c1-5(2)14-4-12-6-3-7(10)13-9(11)8(6)14/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
JDOLLXWISYVYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=CC(=NC(=C21)N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of imidazo[4,5-c]pyridine derivatives such as 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine generally involves:
- Starting from appropriately substituted pyridinylmethanol derivatives.
- Employing a Lewis acid catalyst, typically Bi(OTf)3, to generate benzylic carbocations from benzylic alcohol precursors.
- Utilizing nitriles as nucleophiles to form nitrilium ion intermediates.
- Intramolecular cyclization involving the pyridine nitrogen to form the imidazo ring.
- Subsequent functional group modifications to introduce the isopropyl and amino substituents.
Ritter-Type Reaction Catalyzed by Bi(OTf)3
A recent study demonstrated the use of Bi(OTf)3 combined with para-toluenesulfonic acid monohydrate (p-TsOH·H2O) as a catalytic system to efficiently convert pyridinylmethanol derivatives and nitriles into imidazo-fused pyridine analogs with moderate to excellent yields (up to 97%) under optimized conditions (Table 1).
Table 1. Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
| Entry | Bi(OTf)3 (mol %) | p-TsOH·H2O (equiv) | Acetonitrile (equiv) | Solvent Ratio (DCE:MeCN) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 5.0 | - | 1:1 | 42 |
| 2 | 5 | 5.0 | - | 0:1 | 76 |
| 3 | 0 | 5.0 | - | 0:1 | 13 |
| 6 | 5 | 5.0 | 15.0 | - | 86 |
| 7 | 5 | 5.0 | 30.0 | - | 88 |
| 9 | 5 | 7.5 | 15.0 | - | 97 |
Notes: The reaction concentration was 0.3 M; the reaction was conducted at 150 °C overnight in a sealed tube.
This catalytic system promotes the formation of benzylic carbocations from benzylic alcohols, which then react with nitriles to form nitrilium ions. These intermediates undergo intramolecular cyclization with the pyridine nitrogen, followed by rearomatization to yield the desired imidazo-fused products.
Substrate Scope and Functional Group Tolerance
The methodology tolerates various substituents on the pyridine ring, including methyl, chlorine, and bromine groups, with yields ranging from moderate to excellent (54% to 93%). Steric effects from ortho substituents can slightly reduce yields, but the reaction generally proceeds well with halogen substituents at meta positions (80% to 83% yield).
Moreover, different benzylic alcohol substituents, including isopropyl groups, can be accommodated, allowing for the synthesis of 3-isopropyl-substituted imidazo[4,5-c]pyridines. The amino group at the 4-position can be introduced via subsequent amination reactions or by starting from amino-substituted pyridine precursors.
Proposed Reaction Mechanism
The reaction proceeds via:
- Activation of benzylic alcohol by Bi(OTf)3 and p-TsOH to form a benzylic carbocation.
- Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.
- Intramolecular nucleophilic attack by the pyridine nitrogen on the nitrilium ion, leading to cyclization.
- Rearomatization to give the imidazo[4,5-c]pyridine core.
Side reactions can include nucleophilic addition of alcohols to nitrilium ions, leading to side products, but these can be minimized by optimizing reaction conditions.
Data Summary Table for Preparation of this compound
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Starting material preparation | 6-Bromo-3-(hydroxymethyl)pyridine derivative | Prepared via standard methods | Precursor for cyclization |
| Cyclization | Bi(OTf)3 (5 mol %), p-TsOH·H2O (7.5 equiv), MeCN (15 equiv), 150 °C, overnight | Up to 97% yield | Formation of imidazo ring |
| Isopropyl substitution | Introduction via benzylic alcohol with isopropyl group or alkylation | Moderate to high yield | Substituent at 3-position |
| Amination | Amino group introduction via amination or starting amino-substituted pyridine | Variable yields | Functionalization at 4-position |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Substituent Variations at Position 6
The bromine atom at position 6 distinguishes this compound from others in its class. Key comparisons include:
Insights :
Substituent Variations at Position 3 (N3)
The isopropyl group at N3 is compared to other alkyl/aryl substitutions:
Insights :
Substituent Variations at Position 4 (N4)
The primary amine at N4 is essential for activity:
Insights :
- The primary amine at N4 is non-negotiable for TLR7 agonism, likely due to interactions with the receptor’s binding pocket .
Physico-Chemical and Pharmacokinetic Properties
Data from analogous compounds suggest trends:
Notes:
Biological Activity
6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound with notable structural features, including a fused imidazole and pyridine ring system. Its molecular formula is C₉H₁₁BrN₄, and it has a molecular weight of 255.11 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The structural characteristics of this compound significantly influence its biological activity. The presence of a bromine atom at the sixth position and an isopropyl group at the third position enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₄ |
| Molecular Weight | 255.11 g/mol |
| LogP | 2.3569 |
| TPSA | 56.73 Ų |
| H-Acceptors | 4 |
| H-Donors | 1 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating potential as an inhibitor of cell proliferation.
- In Vitro Studies :
-
Mechanism of Action :
- The mechanism involves modulation of specific signaling pathways related to cancer cell survival and proliferation.
- Interaction studies suggest that the compound binds effectively to key receptors and enzymes involved in tumor growth regulation.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
-
Inhibition Studies :
- The compound showed activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties.
- Notably, it demonstrated activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
- Biofilm Formation :
Study 1: Anticancer Efficacy
A research study evaluated the anticancer effects of this compound on human cancer cell lines (e.g., HEPG2, MCF7). The results indicated that the compound significantly reduced cell viability with an IC50 value lower than established chemotherapeutics.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of the compound against Escherichia coli and Staphylococcus epidermidis. It revealed that this compound had MIC values comparable to leading antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
